molecular formula C12H9BO2S2 B179614 Thianthren-2-ylboronic acid CAS No. 108847-21-8

Thianthren-2-ylboronic acid

Cat. No. B179614
CAS RN: 108847-21-8
M. Wt: 260.1 g/mol
InChI Key: GCSOJZMPHLRBMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thianthren-2-ylboronic acid, also known as 1-Thianthrenylboronic acid, is a chemical compound with the empirical formula C12H9BO2S2 . It has a molecular weight of 260.14 .


Synthesis Analysis

The synthesis of this compound involves the lithiation of thianthrene at C-1, which allows the synthesis of various 1-substituted thianthrenes . For example, thianthren-1-ylboronic acid and 1-tributylstannylthianthrene undergo palladium-catalysed couplings with aryl halides . 2-Bromothianthrene provides an entry to 2-substituted thianthrenes via lithium–halogen exchange .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string OB(O)c1cccc2Sc3ccccc3Sc12 . The InChI key is FZEWPLIHPXGNTB-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound is a reagent used for Palladium-catalyzed Suzuki-Miyaura cross-couplings . It is also used in the preparation of biologically and pharmacologically active molecules .


Physical And Chemical Properties Analysis

This compound has a melting point of 146-149 °C . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Control of Dual Conformations for OLEDs

  • Application : Development of fluorophores PTZ-TTR and PTZ-Ph-TTR for high-efficiency single-emitter white organic light-emitting diodes (WOLEDs). These molecules exhibit dual conformations with thermally activated delayed fluorescence (TADF) characteristics, useful in fabricating WOLEDs with complementary emission colors. This results in improved performance of WOLEDs (Wang et al., 2018).

Enhancing Cell Permeation for Antibiotic Potentiation

  • Application : Benzo[b]thiophene-2-ylboronic acid, a potent inhibitor of class C beta-lactamase AmpC, is studied for its potential in potentiating the activity of beta-lactam antibiotics in bacteria. Modifications of this compound are explored to improve its ability to cross cell membranes, which is essential for enhanced therapeutic effectiveness (Venturelli et al., 2007).

Synthesis of Iodoazulenes

  • Application : The efficient synthesis of 2-iodoazulene, using azulen-2-ylboronic acid pinacol ester and copper(I) iodide, demonstrates a methodology applicable to analogous azulenes. This process is significant in organic synthesis and pharmaceutical research (Narita et al., 2018).

Excimer-induced High-efficiency Fluorescence

  • Application : The study of anthracene-based material 2-(anthracen-9-yl)thianthrene, which exhibits high luminous efficiency and long lifetime due to pairwise anthracene stacking in its crystal. This property is significant for applications in photoluminescent materials and lighting technology (Liu et al., 2016).

C–H Thianthrenation for Aromatic Compounds

  • Application : The introduction of thianthrene as a strategy for C–H functionalization of aromatic compounds, offering broad scope and fast diversification. This process is highly selective and important for synthesizing complex molecules in organic chemistry and drug development (Juliá et al., 2021).

Electrocatalytic Activity in Non-Aqueous Medium

  • Application : Investigation of thianthrene's electrochemical behavior and its application in the electrocatalytic oxidation of guanosine and DNA in non-aqueous solutions. This study is relevant in the field of bioelectrochemistry and DNA research (Mehrgardi et al., 2010).

Mechanism of Action

Target of Action

Thianthren-2-ylboronic acid is primarily used as a reagent in the Suzuki-Miyaura (SM) cross-coupling reaction . The primary targets of this compound are the carbon atoms in organic molecules that are undergoing the SM cross-coupling reaction .

Mode of Action

The mode of action of this compound involves its interaction with a transition metal catalyst, typically palladium . In the SM cross-coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the SM cross-coupling reaction pathway . This pathway involves the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the synthesis of various organic compounds, which can be used in a wide range of applications, from pharmaceuticals to materials science .

Pharmacokinetics

As a reagent used in chemical reactions, its bioavailability would primarily depend on the reaction conditions, such as temperature, ph, and the presence of a suitable catalyst .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds . On a molecular and cellular level, the effects of these compounds would depend on their specific structures and properties.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the efficiency of the SM cross-coupling reaction can be affected by the reaction conditions, such as temperature, pH, and the concentration of the reagents . Additionally, the stability of this compound can be influenced by factors such as exposure to air and moisture .

Safety and Hazards

While specific safety and hazard information for Thianthren-2-ylboronic acid was not found in the search results, it is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling similar compounds . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

Thianthren-2-ylboronic acid and other boronic acids are being studied for their potential applications in various fields. For instance, thianthrene-functionalized polynorbornenes were investigated as high-voltage organic cathode materials for dual-ion cells . Furthermore, the relevance of extending the studies with boronic acids in medicinal chemistry is being reinforced, in order to obtain new promising drugs shortly .

properties

IUPAC Name

thianthren-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BO2S2/c14-13(15)8-5-6-11-12(7-8)17-10-4-2-1-3-9(10)16-11/h1-7,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSOJZMPHLRBMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)SC3=CC=CC=C3S2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20570437
Record name Thianthren-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

108847-21-8
Record name B-2-Thianthrenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108847-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thianthren-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thianthren-2-ylboronic acid
Reactant of Route 2
Reactant of Route 2
Thianthren-2-ylboronic acid
Reactant of Route 3
Reactant of Route 3
Thianthren-2-ylboronic acid
Reactant of Route 4
Reactant of Route 4
Thianthren-2-ylboronic acid
Reactant of Route 5
Reactant of Route 5
Thianthren-2-ylboronic acid
Reactant of Route 6
Reactant of Route 6
Thianthren-2-ylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.